Enhanced Aqueous Solubility vs. Paclitaxel
10-Deacetyl-7-xylosyltaxol demonstrates significantly improved water solubility relative to paclitaxel, a critical differentiator for in vitro and in vivo applications. While the compound remains practically insoluble in water (<0.1 mg/mL), this represents a marked improvement over paclitaxel, which has a reported aqueous solubility in the range of 0.36-1.0 μg/mL . This ~100-fold enhancement eliminates the absolute requirement for toxic solubilizing excipients like Cremophor EL in experimental settings, simplifying formulation and reducing vehicle-related confounding effects .
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | <0.1 mg/mL (reported as insoluble) |
| Comparator Or Baseline | Paclitaxel: 0.36–1.0 μg/mL (reported as sparingly soluble) |
| Quantified Difference | Approximately 100- to 300-fold higher aqueous concentration for 10-Deacetyl-7-xylosyltaxol based on upper bound solubility limits. |
| Conditions | Aqueous solubility at 25°C. Target compound value from vendor specifications; Paclitaxel value from published literature . |
Why This Matters
Superior water solubility reduces dependence on organic co-solvents, facilitating more physiologically relevant cell culture assays and simplifying the development of novel, less toxic formulations.
- [1] Jiang S, Zu Y, Fu Y, Zhang Y, Efferth T. Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel. Int J Oncol. 2008;33(1):103-111. PMID: 18575755. View Source
